REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH3:11][C:12]1[CH:13]=[CH:14][C:15]2[CH:19]=[CH:18][S:17][C:16]=2[CH:20]=1.C(OOC(=O)C1C=CC=CC=1)(=[O:28])C1C=CC=CC=1.BrN1C(=[O:45])CCC1=O.C1N2CN3CN(C2)CN1C3>C1C=CC=CC=1.O.C(O)(=O)C>[S:7]1[CH:8]=[CH:9][C:10]2[C:2]([CH:1]=[O:28])=[CH:3][CH:4]=[CH:5][C:6]1=2.[S:17]1[CH:18]=[CH:19][C:15]2[CH:14]=[CH:13][C:12]([CH:11]=[O:45])=[CH:20][C:16]1=2
|
Name
|
|
Quantity
|
44.51 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
39.56 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
mixture
|
Quantity
|
23.53 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC=2SC=CC21
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC2=C(SC=C2)C1
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture thus formed
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the mixture thus formed
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
The solvent is distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue is mixed with water and ethyl acetate, and pH
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
WASH
|
Details
|
washed with water and saturated aqueous solution of sodium chloride successively
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent is distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is purified by column chromatography (eluent: hexane:ethyl acetate=19:1 to 15:1)
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1)C(=CC=C2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.24 g |
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1)C=CC(=C2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.09 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.71 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH3:11][C:12]1[CH:13]=[CH:14][C:15]2[CH:19]=[CH:18][S:17][C:16]=2[CH:20]=1.C(OOC(=O)C1C=CC=CC=1)(=[O:28])C1C=CC=CC=1.BrN1C(=[O:45])CCC1=O.C1N2CN3CN(C2)CN1C3>C1C=CC=CC=1.O.C(O)(=O)C>[S:7]1[CH:8]=[CH:9][C:10]2[C:2]([CH:1]=[O:28])=[CH:3][CH:4]=[CH:5][C:6]1=2.[S:17]1[CH:18]=[CH:19][C:15]2[CH:14]=[CH:13][C:12]([CH:11]=[O:45])=[CH:20][C:16]1=2
|
Name
|
|
Quantity
|
44.51 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
39.56 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
mixture
|
Quantity
|
23.53 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC=2SC=CC21
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC2=C(SC=C2)C1
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture thus formed
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the mixture thus formed
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
The solvent is distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue is mixed with water and ethyl acetate, and pH
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
WASH
|
Details
|
washed with water and saturated aqueous solution of sodium chloride successively
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent is distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is purified by column chromatography (eluent: hexane:ethyl acetate=19:1 to 15:1)
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1)C(=CC=C2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.24 g |
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1)C=CC(=C2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.09 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.71 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |